AEG-41174
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AEG41174; AEG 41174; AEG-41174; NONE |
Origin of Product |
United States |
Structural Basis and Synthetic Considerations for Research
Stereochemical Aspects and Conformational Research of the (2E,4E) Configuration
A critical stereochemical feature of AEG-41174 is the (2E,4E) configuration of its double bonds within the pentadienamide chain ontosight.ai. This specific geometric isomerism dictates the spatial arrangement of the molecule, which is crucial for its interaction with biological targets ontosight.ai. The (E) designation for both double bonds indicates that the higher-priority substituents on each double bond are on opposite sides. This defined stereochemistry is a key determinant of the compound's conformation and its ability to bind to specific sites on proteins or enzymes, influencing its biological activity ontosight.ai.
Advanced Synthetic Methodologies for this compound and Analog Generation
The synthesis of this compound involves specific chemical reactions designed to construct its molecular framework, including the pentadienamide core and its attached substituents evitachem.com. While detailed synthetic routes for this compound specifically are not extensively described in the provided results, the generation of analogs of kinase inhibitors often involves strategies like retrosynthetic analysis to break down the target molecule into readily available building blocks biorxiv.org. Diversity at substituent positions can be introduced by utilizing alternative commercially available reactants in place of the original ones, allowing for the creation of libraries of compounds accessible through similar chemical transformations biorxiv.org. This approach is fundamental in medicinal chemistry for generating analogs to explore structure-activity relationships biorxiv.org.
Computational Chemistry Approaches in Structure-Activity Relationship (SAR) Studies for Kinase Inhibition
Computational chemistry plays a significant role in the study of structure-activity relationships (SAR) for kinase inhibitors like this compound biorxiv.orgmedkoo.com. These approaches can help predict and understand how structural modifications to a compound affect its interaction with kinases and its inhibitory potency biorxiv.orgnih.gov. Computational methods can involve in silico screening, structure-based drug design, and machine learning to analyze the binding of inhibitors to target proteins riken.jp. By examining the interaction energies and spatial fit of different analogs within the kinase binding site, computational studies can guide the design of compounds with improved potency or selectivity biorxiv.orgnih.govnews-medical.net. For instance, computational fragment merging strategies can be used to identify promising analogs by evaluating the contributions of individual substituents to binding affinity biorxiv.org. These methods can also provide insights into factors influencing the duration of the drug-target interaction, known as target residence time, which can be crucial for efficacy news-medical.net.
This compound has been characterized as a novel, non-ATP competitive small molecule tyrosine kinase inhibitor medkoo.com. Research indicates it targets kinases such as JAK2 and Bcr-Abl medkoo.com. Studies have shown that LS104 (this compound) can induce apoptosis and inhibit JAK2 autophosphorylation and its downstream targets in JAK2V617F positive cells nih.gov. It has also demonstrated inhibition of proliferation and potent cytotoxic effects in FLT3 expressing leukemic cells, inhibiting the phosphorylation of FLT3-ITD and its downstream targets patsnap.com.
Data Table: Kinase Inhibition by LS104 (this compound)
| Target Kinase | Inhibition Type | In vitro Activity (IC₅₀) | Cellular Effects | Reference |
| JAK2 | Non-ATP competitive | 1500 nM (cell-free) | Induces apoptosis, inhibits autophosphorylation | nih.govmedkoo.com |
| FLT3 | Not specified | Not specified | Inhibits proliferation, cytotoxic effects in leukemic cells, inhibits phosphorylation of FLT3-ITD and downstream targets | patsnap.com |
| Bcr-Abl | Non-ATP competitive | Not specified | Targeted inhibition | medkoo.com |
Note: IC₅₀ values may vary depending on the specific assay conditions.
Molecular and Cellular Mechanism of Action in Research Models
Characterization of Non-ATP Competitive Kinase Inhibition Profile
AEG-41174 is characterized as a novel, non-ATP competitive small molecule inhibitor. mdpi.commedkoo.comhodoodo.comevitachem.com This mode of inhibition suggests that this compound does not compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase active site. Instead, it likely binds to an alternative site on the kinase, inducing a conformational change that inhibits enzyme activity. mdpi.com This non-ATP competitive binding profile is a key aspect of its mechanism and could potentially offer advantages in overcoming certain resistance mechanisms associated with ATP-competitive inhibitors.
Specificity and Potency of JAK2 Kinase Inhibition in Cellular Contexts
This compound has been shown to target therapeutically significant kinases, including Janus kinase 2 (JAK2). medkoo.comevitachem.comevitachem.compatsnap.com Studies in cellular contexts have explored its specificity and potency against JAK2, particularly in models relevant to myeloproliferative disorders (MPDs) and leukemia. mdpi.comnih.govresearchgate.net
In a cell-free kinase assay, this compound demonstrated an IC50 value of 1500 nM against JAK2. mdpi.comnih.govresearchgate.net Cellular studies, particularly in JAK2V617F-positive murine hematopoietic Ba/F3 cells, have shown that this compound treatment leads to dose-dependent apoptosis and inhibition of JAK2 activity. mdpi.comnih.govresearchgate.net
Impact on JAK2 Autophosphorylation Pathways
Research indicates that this compound inhibits JAK2 autophosphorylation. mdpi.comnih.govresearchgate.net Autophosphorylation at specific tyrosine residues, such as Tyr1007 and Tyr1008 in JAK2, is crucial for the activation of the kinase. mdpi.com By inhibiting this process, this compound disrupts the activation of JAK2. This effect has been observed in JAK2V617F-positive cell lines. mdpi.comnih.govresearchgate.net
Modulation of JAK2 Downstream Signaling Cascades
Inhibition of JAK2 by this compound also leads to the modulation of its downstream signaling targets. mdpi.comnih.govresearchgate.net The JAK-STAT pathway is a key signaling cascade activated by JAK2, involving the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. nih.govplos.orgnih.govmdpi.com These activated STAT proteins then translocate to the nucleus to regulate gene expression involved in cell survival, proliferation, and differentiation. mdpi.com this compound treatment has been shown to inhibit the phosphorylation of these downstream targets in JAK2V617F-positive cells. mdpi.comnih.govresearchgate.net
Investigation of JAK2V617F-Positive Cellular Responses
The JAK2V617F mutation is a common somatic mutation found in a majority of patients with certain MPDs, leading to constitutive activation of JAK2. mdpi.commdpi.comtargetedonc.com this compound has been specifically investigated for its effects on cells harboring this mutation. Treatment of JAK2V617F-positive murine hematopoietic Ba/F3 cells with this compound results in the induction of apoptosis in a dose-dependent manner. mdpi.comnih.govresearchgate.net This indicates that this compound has a cytotoxic effect on cells driven by the constitutively active JAK2V617F.
Data on JAK2 inhibition by this compound:
| Assay Type | Target | IC50 Value | Reference |
|---|
Bcr-Abl Kinase Interaction and Inhibition Dynamics
This compound is also reported to target Bcr-Abl kinase. medkoo.comhodoodo.comevitachem.com The Bcr-Abl fusion protein is a constitutively active tyrosine kinase central to the pathogenesis of chronic myelogenous leukemia (CML). questdiagnostics.combauerhartzlab.orgnih.gov While details on the specific interaction and inhibition dynamics of this compound with Bcr-Abl are less extensively described in the provided snippets compared to JAK2, its identification as a target suggests it interferes with the aberrant signaling driven by Bcr-Abl. medkoo.comevitachem.com
FLT3-ITD Kinase Inhibition and Cellular Outcomes
This compound has also been identified as a FLT3 inhibitor. patsnap.com Activating mutations in FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD) in the juxtamembrane domain (FLT3-ITD), are frequently observed in acute myeloid leukemia (AML) and are associated with poor prognosis. patsnap.comfrontiersin.orgnih.govbiomolther.orgnih.gov FLT3-ITD mutations lead to constitutive kinase activation and dysregulated downstream signaling, promoting cell proliferation and inhibiting apoptosis. frontiersin.orgbiomolther.org Research indicates that this compound (referred to as LS104 in one instance) inhibits proliferation and induces cytotoxic effects in FLT3 expressing leukemic cells in vitro. patsnap.com Immunoblot and phosphoprotein-FACS analysis demonstrated inhibition of phosphorylation of FLT3-ITD and its downstream targets following treatment with LS104. patsnap.com
Effects on FLT3-ITD Phosphorylation
Activating mutations in Fms-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD) in the juxtamembrane domain, are frequently observed in acute myeloid leukemia (AML) and are associated with a less favorable prognosis. patsnap.cominvivoscribe.com These mutations lead to constitutive activation and autophosphorylation of FLT3. invivoscribe.com Studies have demonstrated that this compound, also referred to as LS104, inhibits the phosphorylation of FLT3-ITD in leukemic cells in vitro. patsnap.com This inhibition of phosphorylation is a key aspect of its proposed mechanism against cells harboring this specific mutation.
Downstream Molecular Pathway Perturbations
Inhibition of FLT3-ITD phosphorylation by this compound (LS104) leads to the disruption of critical downstream signaling pathways activated by FLT3-ITD. patsnap.comevitachem.com These pathways are typically involved in promoting cell survival and proliferation. While specific detailed pathways perturbed by this compound are not extensively detailed in the provided snippets, the inhibition of downstream targets following FLT3-ITD phosphorylation inhibition has been observed. patsnap.com In the context of JAK2 inhibition, another reported target of this compound, treatment of JAK2V617F-positive cells resulted in the inhibition of JAK2 autophosphorylation and its downstream targets, such as Stat5. mdpi.comnih.gov
Induction of Apoptosis in Sensitive Cellular Models
This compound has been shown to induce potent cytotoxic effects and apoptosis in sensitive cellular models, particularly in leukemic cells expressing mutated FLT3 or JAK2. patsnap.commdpi.com This induction of apoptosis is considered a key mechanism by which the compound exerts its effects. In JAK2V617F-positive murine hematopoietic Ba/F3 cells, LS104 (this compound) treatment resulted in dose-dependent apoptosis induction. mdpi.comnih.gov Similarly, LS104 induced potent cytotoxic effects in FLT3 expressing leukemic cells in vitro. patsnap.com
Pre Clinical in Vitro Research Investigations
Concentration-Dependent Inhibition in Cell-Free Kinase Assays
In cell-free kinase assays, AEG-41174 has demonstrated inhibitory activity against Janus kinase 2 (JAK2). Specifically, LS104 (this compound) was characterized as a novel non-ATP-competitive JAK2 inhibitor. In a cell-free kinase assay, the IC50 value of LS104 for inhibiting JAK2 was estimated to be 1500 nM.
Cellular Proliferation Studies in Leukemic Cell Lines
Pre-clinical studies have explored the effects of this compound on the proliferation of various leukemic cell lines.
Inhibition of Proliferation in FLT3-Expressing Leukemic Cells
The hydroxystyryl-acrylonitrile compound LS104 has been reported to inhibit proliferation in FLT3 expressing leukemic cells in vitro. Activating mutations of FLT3 are frequently observed in acute myeloid leukemia (AML) and represent a therapeutic target. Studies have shown that LS104 induces potent cytotoxic effects in these cell types. Immunoblot and phosphoprotein-FACS analysis indicated inhibition of phosphorylation of FLT3-ITD and its downstream targets following treatment with LS104.
Cytotoxic Effects in Myeloproliferative Disorder Cell Models
This compound (LS104) has also been investigated in the context of myeloproliferative disorders (MPD), particularly those driven by the JAK2V617F mutation. Treatment of JAK2V617F-positive murine hematopoietic Ba/F3 cells with LS104 resulted in apoptosis induction in a dose-dependent manner. This treatment also led to the inhibition of JAK2 autophosphorylation and the inhibition of JAK2 downstream targets. Furthermore, LS104 strongly inhibited the cytokine-independent growth of endogenous erythroid colonies isolated from patients with JAK2V617F-positive MPD in vitro, with no significant effect observed on the growth of myeloid colonies from normal controls.
Apoptosis Induction and Mechanistic Pathways in Cellular Systems
This compound has been shown to induce apoptosis in cellular systems. In JAK2V617F-positive cells, LS104 treatment resulted in dose-dependent apoptosis induction. The inhibition of JAK2 autophosphorylation and its downstream targets is implicated in this process. Apoptosis can be initiated through various pathways, including those involving caspase activation. While the search results confirm apoptosis induction by this compound and its link to inhibiting specific kinases and their downstream targets, detailed, step-by-step mechanistic pathways directly attributable solely to this compound across various cellular systems were not extensively detailed in the provided snippets.
Synergistic Effects with Established Research Modulators in Cellular Contexts
Investigations have also explored the potential for this compound to exert synergistic effects when combined with other therapeutic agents in cellular contexts.
Combined Modality Studies with Dexamethasone (B1670325) in Myeloma Models
Research into the combined effects of this compound (LS-104) with other therapeutic agents has been conducted in various cellular models. While studies have explored the combination of LS104 with chemotherapeutic agents, demonstrating enhanced cytotoxic effects in FLT3 expressing leukemic cells patsnap.com, specific detailed findings regarding combined modality studies involving this compound and dexamethasone specifically within the context of myeloma models were not prominently featured in the consulted literature. Studies investigating dexamethasone in myeloma models, including combinations with other agents like BRD9 degraders or rhPDCD5, highlight the relevance of such combination approaches in this disease setting c4therapeutics.comnih.govoncotarget.com. However, direct pre-clinical in vitro research findings detailing the combined effects of this compound and dexamethasone in myeloma models were not available within the scope of this review.
Immunoblotting and Phosphoprotein-FACS Analysis in Cellular Studies
Immunoblotting and phosphoprotein-FACS analysis are key techniques used to investigate protein expression levels and phosphorylation states within cells cellsignal.comresearchgate.net. These methods provide insights into the molecular mechanisms by which compounds exert their effects. In studies involving LS104 (this compound), immunoblot and phosphoprotein-FACS analysis were utilized to assess its impact on cellular signaling pathways. These analyses demonstrated that LS104 inhibited the phosphorylation of FLT3-ITD and its downstream targets in FLT3 expressing leukemic cells patsnap.com. This indicates that this compound can modulate specific phosphorylation events critical to the function of this receptor tyrosine kinase and its associated signaling cascade.
Pre Clinical in Vivo Research Models and Exploratory Findings
Evaluation in Hematopoietic Cell Lineage Models (e.g., murine Ba/F3 systems)
Murine Ba/F3 cells are frequently employed in the study of kinases and their inhibitors. This is because Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for growth, can become dependent on the activation of specific kinases when engineered to express them. Inhibitors of these kinases can then counteract this kinase-dependent growth kyinno.com.
Research involving LS104 (AEG-41174) has included its evaluation in Jak2V617F positive murine hematopoietic cells. The Jak2V617F mutation leads to constitutive activation of JAK2 and is associated with myeloproliferative disorders escholarship.orgresearchgate.net. While the specific in vivo findings for this compound in Ba/F3 systems expressing mutated kinases like Jak2V617F were not detailed in the search results, Ba/F3 cells are a standard platform for assessing the potency of JAK2 inhibitors in a cell-based context kyinno.comescholarship.orgresearchgate.net. For instance, another JAK2 inhibitor, Gandotinib, significantly reduced tumor burden in mice expressing BaF3-Jak2V617F xenograft tumors researchgate.net.
Efficacy Assessment in Xenograft Models of Myeloma and Related Malignancies
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are valuable tools for assessing the in vivo efficacy of potential therapeutic agents against human malignancies virscio.comfrontiersin.org. While direct information on this compound specifically in myeloma xenograft models was not prominently found, research has utilized such models to study other therapeutic strategies for myeloma. For example, beta-catenin small interfering RNA treatment inhibited the growth of multiple myeloma tumors in a xenograft model nih.gov. Similarly, Vγ9Vδ2 T cells expressing a BCMA-specific chimeric antigen receptor inhibited multiple myeloma xenograft growth and prolonged survival in mice nih.gov. These studies highlight the relevance of xenograft models for evaluating interventions in myeloma. Although the search results mention this compound in the context of hematologic malignancies and a human-xenograft model, specific efficacy data for this compound in myeloma xenografts were not detailed windows.net.
Mechanistic Insights from Animal Models Regarding Disease Progression Markers
Animal models can provide insights into the mechanisms by which a compound affects disease progression and its impact on relevant biomarkers gu.se. While specific mechanistic insights for this compound from animal models regarding disease progression markers were not extensively described in the search results, studies on other agents in relevant models illustrate this type of research. For instance, in a mouse model of multiple myeloma bone disease, zoledronic acid was shown to reduce osteoclast perimeter, bone lesions, and increase trabecular bone and bone mineral density, while also reducing tumor burden and increasing survival frontiersin.org. This demonstrates how animal models can be used to evaluate the effects of a compound on disease markers and outcomes.
Comparative Studies with Other Tyrosine Kinase Inhibitors in Pre-clinical Research Settings
Comparing the effects of a novel tyrosine kinase inhibitor (TKI) like this compound with other TKIs in pre-clinical settings helps to understand its relative potency and potential advantages wjgnet.com. This compound is described as a novel non-ATP-competitive JAK2 inhibitor escholarship.orgresearchgate.net. Pre-clinical studies on other TKIs in hematological malignancies have involved comparisons. For example, second-generation TKIs such as dasatinib (B193332) and nilotinib (B1678881) have shown advantages in improving molecular and cytogenetic response rates compared to imatinib (B729) in chronic myeloid leukemia patients in clinical studies, building upon pre-clinical evaluations amegroups.org. While direct comparative in vivo pre-clinical studies specifically pitting this compound against other TKIs were not detailed in the provided search snippets, this compound's identification as a JAK2 inhibitor places it within a class of compounds where such comparisons are standard practice in pre-clinical development escholarship.orgresearchgate.netwjgnet.com.
Advanced Methodological Approaches in Aeg 41174 Research
High-Throughput Screening Methodologies for Related Chemical Compounds
High-throughput screening (HTS) is a fundamental approach in the early stages of drug discovery, enabling the rapid testing of large libraries of chemical or biological compounds against specific biological targets. labkey.comjapsonline.com This methodology is crucial for identifying "hits," which are compounds that exhibit a desired interaction with the target, such as inhibiting an enzyme or binding to a protein. labkey.com HTS significantly accelerates the initial phases of identifying promising drug candidates, a process that is typically iterative, time-consuming, and labor-intensive. labkey.com
The HTS process involves several key stages, including the preparation of large compound libraries in miniaturized formats like microplates, often using hundreds or thousands of wells. labkey.com These libraries can encompass diverse collections of chemical compounds, natural products, or other molecules. labkey.comaxxam.com Automated assay execution, frequently involving robotics and liquid handling devices, ensures precise and efficient testing. labkey.comaxxam.com Miniaturization of assays reduces the volume of reagents and samples required, increasing throughput and lowering costs. labkey.com Data acquisition and analysis follow, utilizing specialized detectors and software to identify potential hits and filter out false positives or negatives. labkey.com
While specific detailed findings of HTS applied directly to AEG-41174 were not extensively detailed in the provided information, HTS is a standard method used to discover compounds with inhibitory activity against kinases like JAK2 and Bcr-Abl, which are targets of this compound. hodoodo.compatsnap.com The effectiveness of HTS in identifying highly target-specific compounds is attributed to its focused approach on single mechanisms. japsonline.com Various detection techniques, such as fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF), are employed in HTS, allowing for the screening of a large number of samples per day. japsonline.com The integration of robotics and automation further enhances the capacity to screen tens of thousands of compounds daily. japsonline.com
Biophysical Characterization of Protein-Compound Interactions
Understanding how a chemical compound interacts with its biological target at a molecular level is critical for drug discovery. Biophysical techniques provide valuable insights into the binding affinity, kinetics, and stoichiometry of protein-compound interactions. frontiersin.orgnih.govnih.govthermofisher.comrsc.org this compound is known to target therapeutically significant kinases, including JAK2, Bcr-Abl, and FLT3. hodoodo.compatsnap.com Its ability to inhibit the phosphorylation of FLT3-ITD and its downstream targets, as well as inhibit Jak2 autophosphorylation and downstream targets, indicates direct or indirect interaction with these proteins. patsnap.commdpi.com
A variety of biophysical methods are employed to study protein-compound interactions. Techniques such as co-immunoprecipitation (co-IP), pull-down assays, and crosslinking are used to identify and analyze protein complexes and interacting partners. nih.govthermofisher.com Surface Plasmon Resonance (SPR) is another powerful technique that allows for the real-time measurement of binding events, providing data on association and dissociation rates, and thus affinity. frontiersin.org While the specific biophysical methods used to characterize the interaction of this compound with its targets like JAK2 and FLT3 were not explicitly detailed in the search results, the observed inhibitory effects and impact on phosphorylation strongly imply that such interaction studies were conducted. patsnap.commdpi.com These studies are essential for confirming target engagement and elucidating the mechanism of action of compounds like this compound.
Omics-Based Approaches (e.g., Proteomics, Phosphoproteomics, Transcriptomics) in Response to this compound Exposure
Omics-based approaches, including proteomics, phosphoproteomics, and transcriptomics, provide comprehensive insights into the molecular changes that occur within cells or tissues in response to a stimulus, such as exposure to a chemical compound like this compound. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.com Phosphoproteomics specifically focuses on the phosphorylation status of proteins, which is crucial for understanding signaling pathways and the activity of kinases. researchgate.netfrontiersin.orgmedrxiv.org Transcriptomics examines the complete set of RNA transcripts, providing information about gene expression levels.
These approaches are valuable for identifying the downstream effects of a compound's activity and for discovering potential biomarkers or resistance mechanisms. For instance, phosphoproteomic analysis can reveal which signaling pathways are affected by a kinase inhibitor like this compound and identify altered kinases. researchgate.netfrontiersin.orgmedrxiv.org Proteomic analysis can show broader changes in protein expression profiles in drug-treated cells. mdpi.com
In the context of this compound, phosphoprotein analysis has been used to demonstrate the inhibition of phosphorylation of FLT3-ITD and its downstream targets. patsnap.com Similarly, studies on LS104 (this compound) showed inhibition of Jak2 autophosphorylation and downstream targets in Jak2V617F positive cells. mdpi.com These findings highlight the application of phosphoproteomics or related techniques to confirm the compound's inhibitory activity on its intended targets and affected pathways. While comprehensive transcriptomic or broader proteomic studies specifically detailing the cellular response to this compound exposure were not extensively described, such omics approaches are routinely applied in drug research to gain a holistic understanding of the biological impact of a compound.
Computational Drug Discovery and Prediction Frameworks for Target Identification and Validation
Computational approaches have become integral to modern drug discovery, offering efficient strategies for target identification, lead discovery, and optimization. nih.govresearchgate.netnih.govnih.gov These frameworks leverage the increasing availability of biological macromolecule and small molecule information to accelerate and economize the drug discovery process. researchgate.net Methods such as molecular docking, pharmacophore modeling, and virtual screening are widely used to predict the binding of compounds to targets and identify potential drug candidates. researchgate.net
Computational platforms can analyze the 3D structures of proteins to identify potential binding sites, including those not previously recognized. biohealthcapital.com This is particularly useful for targeting proteins that are considered "difficult to drug" by traditional methods. biohealthcapital.comevotec.com Computational methods can also be used for in silico drug target identification and validation. researchgate.netnih.gov
Theoretical Frameworks and Future Research Directions
Theoretical Models of Non-ATP Competitive Kinase Inhibition and Allosteric Modulation
AEG-41174 is characterized as a novel non-ATP-competitive inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). guidetopharmacology.orgwikipedia.orgnih.govnih.gov Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of a kinase, non-ATP-competitive inhibitors interact with distinct sites on the enzyme. This can lead to increased selectivity and potentially overcome resistance mechanisms that arise from mutations in the ATP-binding site. researcherslinks.comnih.gov
Theoretical models of non-ATP competitive inhibition include binding to an allosteric site, which is a regulatory site topographically distinct from the active site. researcherslinks.comnih.govnih.gov Allosteric modulation can influence kinase activity by inducing conformational changes that affect substrate binding, catalytic efficiency, or dimerization. researcherslinks.comnih.gov Type III allosteric inhibitors are described as binding to a hydrophobic pocket adjacent to the ATP-binding site, sometimes referred to as the "back pocket," while Type IV inhibitors bind to sites more remote from the ATP pocket. nih.govnih.gov Both Type III and Type IV inhibitors are allosteric in nature. nih.gov
The non-ATP competitive nature of this compound suggests it likely engages with an allosteric site on its target kinases, JAK2 and FLT3. This mode of binding could offer theoretical advantages in terms of specificity compared to ATP-competitive inhibitors, given the higher sequence conservation in the ATP-binding domain across different kinases. Further structural and biochemical studies are needed to precisely map the binding site of this compound on JAK2 and FLT3 and to fully elucidate the allosteric mechanisms by which it modulates their activity.
Understanding Acquired Resistance Mechanisms in Pre-clinical Models
Acquired resistance is a major challenge in targeted therapy, including the use of kinase inhibitors. nih.govwikipedia.org Pre-clinical models, such as drug-adapted cancer cell lines, play a crucial role in identifying and characterizing these resistance mechanisms. wikipedia.org Resistance to kinase inhibitors can arise through various mechanisms, including the development of secondary mutations in the target kinase that interfere with inhibitor binding or the activation of alternative signaling pathways that bypass the inhibited kinase. nih.govnih.govfishersci.comservice.gov.uk
While specific acquired resistance mechanisms to this compound have not been detailed in the provided search results, the general principles of resistance to FLT3 and JAK2 inhibitors would theoretically apply. For instance, mutations in FLT3 or JAK2 that affect the binding of this compound or downstream signaling could confer resistance. Additionally, activation or upregulation of alternative kinases or signaling nodes could bypass the requirement for FLT3 or JAK2 activity in this compound-sensitive cells.
Future research utilizing pre-clinical models, such as developing this compound-resistant cell lines from sensitive leukemia or MPD models, would be essential to understand how cancer cells develop resistance to this specific compound. Studying these resistant models could reveal novel genetic or non-genetic alterations that contribute to reduced sensitivity, providing insights for potential combination therapies or the development of next-generation inhibitors.
Rational Design and Development of Next-Generation Analogues for Mechanistic Exploration
Rational design is a powerful approach in drug discovery that involves using structural and mechanistic information about a target and its ligand to design new compounds with improved properties. nih.govrmreagents.com Given that this compound is a non-ATP-competitive inhibitor, understanding its precise binding mode and the conformational changes it induces in JAK2 and FLT3 is critical for the rational design of next-generation analogues.
By utilizing techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling, researchers could gain detailed structural insights into the interaction between this compound and its targets. This information could then be used to design analogues with enhanced binding affinity, improved selectivity for specific kinase isoforms or mutated variants (e.g., JAK2V617F or FLT3-ITD), or altered pharmacokinetic properties.
The development of such analogues would not only aim to create potentially more effective therapeutic agents but also serve as valuable tools for further mechanistic exploration. Analogues with subtle structural differences could help probe the functional importance of specific interactions between this compound and its binding site, providing a deeper understanding of the allosteric modulation process and the downstream signaling consequences.
Elucidating Novel Biological Pathways Modulated by this compound Beyond Primary Kinase Targets
While this compound is primarily known as a FLT3 and JAK2 inhibitor, kinase inhibitors can sometimes have off-target effects and modulate biological pathways beyond their intended targets. researchgate.netguidetopharmacology.org FLT3 and JAK2 are involved in various signaling pathways, including the JAK/STAT pathway, which plays a critical role in cytokine signaling, cell growth, proliferation, and survival. nih.gov Inhibition of these kinases by this compound leads to the inhibition of downstream targets and can induce apoptosis in sensitive cells. wikipedia.orgnih.govnih.gov
Specifically, JAK2 phosphorylates STAT5, which then dimerizes and translocates to the nucleus to regulate gene transcription. nih.gov JAK1 can activate STAT3 signaling upon IL-6 stimulation. nih.gov this compound treatment has been shown to inhibit Jak2 autophosphorylation and the phosphorylation of its downstream targets in Jak2V617F positive cells. wikipedia.orgnih.gov Similarly, it inhibits the phosphorylation of FLT3-ITD and its downstream targets in leukemic cells. nih.gov
Future research should aim to comprehensively map the cellular pathways affected by this compound using unbiased approaches such as phosphoproteomics and transcriptomics in various cell contexts. This could reveal whether this compound influences other signaling networks, metabolic pathways, or cellular processes, either directly through off-target interactions or indirectly as a consequence of inhibiting FLT3 and JAK2. Understanding the full spectrum of biological pathways modulated by this compound is crucial for predicting potential therapeutic effects and identifying unforeseen consequences.
Unexplored Research Avenues and Potential Applications Based on Mechanistic Insights
The mechanistic insights gained from studying this compound's non-ATP competitive inhibition of FLT3 and JAK2 open up several unexplored research avenues and potential applications.
One key area is the potential for this compound or its analogues to overcome resistance to existing ATP-competitive FLT3 or JAK2 inhibitors. Since this compound binds to a different site, it may retain activity against kinase variants that have acquired mutations conferring resistance to ATP-competitive compounds. Pre-clinical studies evaluating this compound in models resistant to approved FLT3 or JAK2 inhibitors would be valuable.
Another avenue is exploring the potential synergistic effects of combining this compound with other targeted therapies or chemotherapeutic agents. Given its impact on proliferation and induction of apoptosis in leukemic cells nih.gov, combinations could enhance anti-tumor activity and potentially mitigate the development of resistance.
Furthermore, investigating the impact of this compound on the tumor microenvironment and immune cell function could reveal novel therapeutic opportunities, especially considering the role of JAK-STAT signaling in immunity.
Based on its activity in preclinical models of leukemia and MPD guidetopharmacology.orgwikipedia.orgnih.gov, this compound's potential applications primarily lie in these hematological malignancies. However, a deeper understanding of the biological pathways it modulates could uncover relevance in other cancers or diseases where aberrant FLT3 or JAK2 signaling plays a role.
The discontinued (B1498344) status of this compound's global R&D nih.gov might suggest challenges encountered during its development. Future research could also focus on understanding the reasons behind this discontinuation from a mechanistic perspective, which could inform the development of more successful next-generation inhibitors targeting similar pathways.
Data Table: Preclinical Finding for LS104 (this compound)
| Target | Assay Type | IC50 (nM) | Model System | Observed Effect | Source |
| Jak2 | Cell-free kinase assay | 1500 | Not applicable | Inhibition of Jak2 kinase activity | guidetopharmacology.orgwikipedia.orgnih.gov |
| Jak2 | Cell-based | Not specified | Jak2V617F positive murine hematopoietic Ba/F3 cells | Apoptosis induction, Inhibition of Jak2 autophosphorylation and downstream targets | wikipedia.orgnih.gov |
| FLT3 | Cell-based | Not specified | FLT3 expressing leukemic cells | Inhibition of proliferation, Induction of cytotoxic effects, Inhibition of FLT3-ITD phosphorylation and downstream targets | nih.gov |
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound production for preclinical studies?
- Methodological Answer : Implement QC/QA protocols:
- Raw Material Testing : HPLC purity ≥98% for starting materials.
- Process Controls : In-process checks (e.g., reaction completion via TLC).
- Final Product : Release criteria including chiral purity (e.g., enantiomeric excess ≥99%) and residual solvent limits (ICH Q3C).
Use statistical process control (SPC) charts to monitor variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
